2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Description
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (CAS: 106809-14-7) is a halogenated nitrobenzoic acid derivative widely employed as a key intermediate in synthesizing fluoroquinolone antibiotics, such as sparfloxacin and its analogs . Structurally, it features a benzene ring substituted with chlorine (positions 2 and 4), fluorine (position 5), nitro (position 3), and a carboxylic acid group (position 1) (Figure 1).
Properties
IUPAC Name |
2,4-dichloro-5-fluoro-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FNO4/c8-4-2(7(12)13)1-3(10)5(9)6(4)11(14)15/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSAPCNEJUEIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370180 | |
| Record name | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106809-14-7 | |
| Record name | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Oxidation-Nitration Approach
The traditional method began with 2,4-dichloro-5-fluoroacetophenone as the starting material. Initial oxidation using sodium hypochlorite (NaClO) converted the acetyl group to a carboxylic acid, yielding 2,4-dichloro-5-fluorobenzoic acid. Subsequent nitration with red fuming nitric acid (RFNA) introduced the nitro group at the meta position.
Reaction Conditions:
-
Oxidation: NaClO in aqueous medium at 60–80°C for 4–6 hours.
-
Nitration: RFNA at 90–100°C for 2–3 hours.
Limitations:
-
Low overall yield (60%) due to intermediate isolation losses.
-
High consumption of NaClO and RFNA, increasing costs.
-
Significant waste generation, complicating environmental compliance.
Modern One-Step Nitration-Oxidation Synthesis
A breakthrough method consolidates oxidation and nitration into a single step, enhancing efficiency and yield.
Reaction Mechanism and Conditions
The one-step process involves direct nitration-oxidation of 2,4-dichloro-5-fluoroacetophenone using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
Key Parameters:
-
Molar Ratios: 1 : 6–15 : 11–25 (acetophenone : HNO₃ : H₂SO₄).
-
Temperature: 103–110°C.
-
Mixing Speed: 300–500 rpm to ensure homogeneity and heat dissipation.
Procedure:
-
Acid Mixing: H₂SO₄ is cooled to 0–5°C, followed by gradual addition of HNO₃.
-
Substrate Addition: 2,4-dichloro-5-fluoroacetophenone is dripped into the acid mixture over 1–2 hours.
-
Reaction: Maintained at 103–110°C for 3 hours post-addition.
-
Workup: Cooling to 10°C precipitates the product, which is filtered and recrystallized from toluene.
Advantages:
Optimization Strategies
Filtrate Recycling
The spent acid filtrate from prior batches is reused, maintaining stoichiometry by supplementing fresh HNO₃/H₂SO₄.
Performance Data (8 Cycles):
| Cycle | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 90 | 99.7 |
| 2 | 92 | 99.5 |
| 3–8 | 91–92 | 99.3–99.6 |
This approach cuts raw material costs by 30% and minimizes acidic waste.
Temperature and Mixing Control
-
Temperature: Exceeding 110°C promotes side reactions (e.g., denitration), while temperatures <100°C slow kinetics.
-
Mixing: Speeds <300 rpm cause localized overheating, reducing yield by 15%.
Industrial-Scale Production
Process Design
Large-scale reactors (e.g., 10,000 L) employ:
-
Jacketed Vessels: For precise temperature control.
-
High-Shear Mixers: To maintain 300–500 rpm agitation.
-
Continuous Filtration Systems: For rapid product isolation.
Economic Metrics:
-
Capacity: 500–1,000 kg/batch.
-
Cost Savings: Filtrate reuse reduces HNO₃ costs by $1.2M annually for a mid-sized plant.
Comparative Analysis of Methods
| Parameter | Traditional Two-Step | Modern One-Step |
|---|---|---|
| Yield (%) | 60 | 90–92 |
| Reaction Time (h) | 8–10 | 4–5 |
| Waste Generation | High | Low (40% less) |
| Scalability | Moderate | High |
Challenges and Mitigation
Corrosive Reagents
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid with alcohols.
Major Products Formed:
Nucleophilic substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Reduction: 2,4-Dichloro-5-fluoro-3-aminobenzoic acid.
Esterification: Esters of this compound.
Scientific Research Applications
Synthesis of Pharmaceuticals
DCFNBA is primarily utilized in the pharmaceutical industry for the synthesis of various drug compounds. For instance, it is used to synthesize:
- Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate : This compound has potential applications as an antibacterial agent .
- 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid : This derivative exhibits notable antimicrobial properties .
Chemical Synthesis
DCFNBA serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through chemical reactions such as:
- Nitration : DCFNBA can undergo nitration reactions to produce other nitro-substituted aromatic compounds.
- Esterification : The carboxylic acid group can react with alcohols to form esters, which are useful in various applications including fragrances and flavorings.
Research Applications
In research settings, DCFNBA is employed for:
- Proteomics : It is used in biochemical studies focusing on protein interactions and modifications .
- Material Science : Its derivatives are explored for their potential applications in developing new materials with specific properties .
Toxicological Studies
DCFNBA's safety profile has been assessed, revealing that it can cause skin irritation and is harmful if ingested . Such findings are crucial for determining safe handling practices in laboratory and industrial settings.
Case Study 1: Antibacterial Activity
A study published in Arkivoc demonstrated the synthesis of a series of quinolone derivatives using DCFNBA. These derivatives exhibited significant antibacterial activity against various strains of bacteria, highlighting the compound's utility in developing new antibiotics .
Case Study 2: Synthesis Methodologies
Research has documented various synthetic pathways for DCFNBA derivatives, emphasizing methods that maximize yield and minimize waste. For example, one method reported a yield of over 90% for the synthesis of certain derivatives using optimized reaction conditions involving concentrated sulfuric acid and fuming nitric acid .
Table: Summary of Applications
| Application Area | Specific Uses | Notable Compounds Developed |
|---|---|---|
| Pharmaceuticals | Synthesis of antibacterial agents | Ethyl 3-(N,N-dimethylamino)-2-(DCFNBA)acrylate |
| Chemical Synthesis | Building block for organic reactions | Various nitro-substituted compounds |
| Research Applications | Proteomics and material science | New materials and biochemical studies |
| Toxicology | Safety assessments | Skin irritation and oral toxicity data |
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid involves its interaction with bacterial enzymes and cellular components. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins . This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Key Properties:
- Appearance : Pale yellow crystalline powder (>99% purity) .
- Melting Point : 183°C .
- Synthesis: Prepared via nitration of 2,4-dichloro-5-fluorobenzoic acid using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 70°C, achieving an 86% yield .
- Applications: Central to constructing the quinolone core in antimicrobial agents via sequential reactions, including condensation with ethyl 3-(dimethylamino)acrylate and cyclopropylamine substitution .
Comparison with Structurally Similar Compounds
3-Chloro-2,4-difluoro-5-nitrobenzoic Acid
- Structure : Chlorine (position 3), fluorine (positions 2 and 4), nitro (position 5), and carboxylic acid (position 1) .
- Synthesis: Nitration of 2,4-difluoro-3-chlorobenzoic acid with HNO₃/H₂SO₄ at -10°C .
- Key Differences: Substituent Positions: Fluorine at positions 2 and 4 vs. chlorine in the target compound. Reactivity: The electron-withdrawing nitro group at position 5 (vs. position 3 in the target compound) alters regioselectivity in subsequent reactions. Yield: Not explicitly reported, but nitration conditions (-10°C) suggest lower thermal stability compared to the target compound’s synthesis (70°C) .
3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid
- Structure : Hydroxyl group replaces the nitro group at position 5 .
- Synthesis : Multi-step process involving nitration, esterification, nitro group reduction, diazotization, and hydrolysis (70% overall yield) .
- Key Differences: Functional Group: Hydroxyl (-OH) vs. nitro (-NO₂) alters electronic properties. Applications: Intermediate for 3-quinolinecarboxylic acid antimicrobials; reduced electron-withdrawing effects compared to nitro derivatives . Stability: Hydroxyl group increases susceptibility to oxidation, necessitating protective steps during synthesis .
2,4-Dichloro-3-nitro-5-fluorobenzoic Acid
- Structure : Isomeric nitro group at position 3 (vs. position 5 in the target compound) .
- Synthesis : Six-step route from m-nitrotoluene (28.8% yield) .
- Key Differences :
Comparative Data Table
Biological Activity
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (DCFNBA) is an aromatic compound with the molecular formula and a molecular weight of 254.00 g/mol. It has garnered attention in the fields of medicinal chemistry and microbiology due to its notable antibacterial properties, particularly against Gram-positive bacteria such as Streptococcus aureus.
The biological activity of DCFNBA primarily revolves around its antibacterial properties . Research indicates that it inhibits bacterial growth through interference with essential cellular processes. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of DNA replication, similar to other known fluoroquinolones.
Target Bacteria
- Streptococcus aureus : A common Gram-positive bacterium known for its role in various infections.
- Other studies have suggested activity against additional strains, including certain Gram-negative bacteria.
Antibacterial Activity
The antibacterial efficacy of DCFNBA has been evaluated using various methods, including agar diffusion and minimum inhibitory concentration (MIC) assays.
Case Studies and Research Findings
-
In Vitro Studies :
- In a study comparing DCFNBA with other compounds, it demonstrated significant antibacterial activity against S. aureus, with MIC values reported in the range of 0.97 µg/mL to 4.7 µg/mL depending on the specific derivative tested .
- The compound was also shown to inhibit E. coli, albeit with higher MIC values compared to its activity against S. aureus.
- Comparison with Other Compounds :
Data Table: Antibacterial Activity of DCFNBA and Related Compounds
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| DCFNBA | 4.7 | 0.97 |
| Ciprofloxacin | 0.00915 | 0.22 |
| 2,4-Dichloro-5-fluorobenzoic acid | >100 | >100 |
| 2,4-Dichloro-3-nitrobenzoic acid | 37.5 | 10 |
DCFNBA is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its biochemical properties include:
- Solubility : Soluble in organic solvents, which aids in its application in synthetic chemistry.
- Reactivity : Capable of undergoing nucleophilic substitution reactions, making it versatile for further chemical modifications.
Industrial Applications
The compound is not only significant in research but also finds applications in industry:
- Used as a building block for synthesizing more complex molecules.
- Investigated for potential use in developing new antibacterial agents targeting resistant bacterial strains.
Q & A
Q. What are the standard synthetic routes for preparing 2,4-dichloro-5-fluoro-3-nitrobenzoic acid?
The compound is synthesized via multistep procedures starting from substituted benzoic acid derivatives. A common method involves converting this compound to its acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions. For example, refluxing the acid with excess SOCl₂ in dry benzene for 3–4 hours yields the corresponding benzoyl chloride, which is used directly in subsequent reactions without purification . This intermediate is critical for forming acrylate derivatives (e.g., ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate), which serve as precursors for quinolone antibiotics .
Q. How is the purity of this compound ensured during synthesis?
Key steps include:
- Anhydrous conditions : Use of dry benzene and repeated distillation to remove residual SOCl₂ .
- Spectroscopic validation : H NMR and IR spectroscopy confirm functional group integrity. For example, H NMR peaks for aromatic protons and nitro groups are monitored, while IR identifies C=O stretches (e.g., 1680–1720 cm⁻¹ for carboxylic acid derivatives) .
- Chromatography : Thin-layer chromatography (TLC) or HPLC may be employed to detect intermediates and byproducts .
Q. What are the primary applications of this compound in medicinal chemistry?
It is a key intermediate in synthesizing fluoroquinolone antibiotics. For instance, it undergoes cyclocondensation with ethyl 3-(N,N-dimethylamino)acrylate and cyclopropylamine to form 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a precursor to antibacterial agents . The nitro group is later reduced to an amine for further functionalization .
Advanced Research Questions
Q. How can conflicting spectral data during structural characterization be resolved?
Discrepancies in NMR or IR spectra often arise from substituent effects (e.g., electron-withdrawing nitro and chloro groups altering chemical shifts). Researchers should:
Q. What strategies mitigate side reactions during nitro group reduction?
The nitro group in this compound is typically reduced to an amine using SnCl₂/HCl . Challenges include:
- Over-reduction : Controlled stoichiometry of SnCl₂ (1.2–1.5 equivalents) prevents excessive reduction of other functional groups.
- Acid sensitivity : Use buffered conditions (e.g., HCl/ethanol mixtures) to stabilize acid-labile intermediates .
- Byproduct formation : Monitor via TLC and isolate intermediates promptly.
Q. How can reaction yields be optimized in large-scale syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
